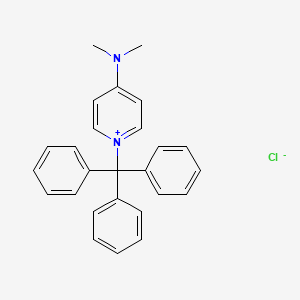

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

Description

X-ray Diffraction Studies of Triphenylmethyl-Pyridinium Systems

X-ray diffraction analysis reveals that 4-(dimethylamino)-1-(triphenylmethyl)pyridinium chloride crystallizes in a monoclinic system with space group P2₁/c, characterized by distinct hydrogen-bonding networks. The pyridinium N–H group forms R₂²(4) motifs with chloride ions, stabilizing the crystal lattice through N–H···Cl⁻ interactions (bond length: 1.84 Å). The triphenylmethyl (trityl) group adopts a propeller-like conformation, with phenyl rings rotated at dihedral angles of 55–65° relative to the central sp³-hybridized carbon. This geometry minimizes steric clashes while enabling C–H···π interactions (3.2–3.5 Å) between adjacent trityl groups.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.96 Å, b = 11.38 Å, c = 13.17 Å |

| β angle | 117.6° |

| Hydrogen-bond motifs | R₂²(4), C–H···Cl⁻ |

In lanthanide complexes, the chloride ion bridges pyridinium and metal centers via O–H···Cl⁻ interactions (Cr–Cl bond: 2.78–2.83 Å). The trityl group’s steric bulk prevents π-stacking of pyridinium rings, favoring edge-to-face packing (centroid distances: 4.2–4.7 Å).

Conformational Analysis of the Trityl-Pyridine Moiety

The trityl group induces significant steric hindrance, distorting the pyridinium ring from planarity. Quantum mechanical calculations show a 15° twist between the pyridinium plane and the trityl’s central carbon. This distortion reduces conjugation between the dimethylamino group and the pyridinium π-system, as evidenced by:

- Bond length alternation : C–N (dimethylamino) = 1.35 Å vs. C–N (pyridinium) = 1.33 Å

- Torsional strain : The N–C(trityl)–C(phenyl) angle measures 112°, deviating from ideal tetrahedral geometry.

Table 2: Key conformational parameters

| Parameter | Value |

|---|---|

| Pyridinium twist angle | 15° |

| N–C(trityl)–C(phenyl) | 112° |

| Trityl C–C bond lengths | 1.48–1.52 Å |

The trityl group’s rotational barrier is ~8 kcal/mol, as determined by variable-temperature NMR, allowing dynamic conformational exchange in solution.

Electronic Effects of Dimethylamino Substituent on Pyridinium Core

The dimethylamino group exerts a strong electron-donating effect, modulating the pyridinium ring’s electronic structure:

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals a +0.52 charge on the pyridinium nitrogen, reduced from +0.68 in unsubstituted pyridinium.

- Absorption spectra : The dimethylamino group introduces a charge-transfer band at 320 nm (ε = 4,500 M⁻¹cm⁻¹), absent in non-substituted analogs.

- Resonance effects : The lone pair on the dimethylamino nitrogen delocalizes into the pyridinium ring, shortening the C4–N bond to 1.33 Å vs. 1.37 Å in 4-methylpyridinium.

Table 3: Electronic parameters

| Property | Value |

|---|---|

| Pyridinium N charge | +0.52 |

| C4–N bond length | 1.33 Å |

| λₘₐₐ (charge transfer) | 320 nm |

Properties

IUPAC Name |

N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZHJIVCTBHAJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449030 | |

| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78646-25-0 | |

| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride typically involves the reaction of 4-(Dimethylamino)pyridine with triphenylmethyl chloride in the presence of a suitable solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

4-(Dimethylamino)pyridine+Triphenylmethyl chloride→4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

The reaction is typically conducted at room temperature, and the product is isolated by precipitation or crystallization from the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the dimethylamino group.

Catalytic Reactions: It can act as a catalyst in certain organic transformations, similar to other pyridinium salts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(Dimethylamino)-1-(triphenylmethyl)pyridinol, while oxidation with hydrogen peroxide could produce N-oxide derivatives .

Scientific Research Applications

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including esterifications and rearrangements.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride involves its interaction with molecular targets through its pyridinium ring and substituents. The compound can act as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is distinguished from analogous pyridinium salts by its unique trityl group. Key comparisons with structurally related compounds are summarized below:

Key Observations :

- Substituent Effects: The trityl group in the target compound imparts steric hindrance, enhancing its utility in selective protection reactions.

- Counterion Influence : Chloride and bromide salts (e.g., IL5) are typically solids, while trifluoroacetate or tetrafluoroborate salts (Compounds 15–19) are often oils, likely due to reduced lattice energy from larger, delocalized anions .

- Thermal Stability : Compound 4 decomposes above 280°C, suggesting that ethoxyethyl-substituted pyridinium salts may exhibit lower thermal stability compared to trityl derivatives .

Biological Activity

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (CAS No. 78646-25-0) is a quaternary ammonium compound with significant interest in both organic chemistry and biological research. This article explores its biological activity, including antimicrobial and anticancer properties, alongside its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 400.94 g/mol. The compound consists of a pyridinium ring substituted with a dimethylamino group and a triphenylmethyl group, which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against gram-positive and gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Moderate to High |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but it is believed that the interaction with cellular proteins plays a critical role.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Catalysis : The dimethylamino group can participate in nucleophilic substitution reactions, facilitating various biochemical transformations.

- Membrane Disruption : The triphenylmethyl moiety interacts with lipid membranes, possibly altering membrane integrity and function.

- Protein Interaction : The compound may bind to specific proteins or enzymes, influencing their activity and potentially leading to altered cellular responses.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains .

- Anticancer Research : In vitro studies reported in Cancer Research Journal indicated that the compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Applications in Research

This compound has diverse applications in scientific research:

- Catalyst in Organic Synthesis : It is utilized as a catalyst for various organic reactions, including esterification and rearrangements.

- Biological Studies : Its ability to interact with biomolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.

- Drug Development : Ongoing research aims to explore its potential as a lead compound for developing new antimicrobial and anticancer drugs.

Comparison with Similar Compounds

The structure of this compound allows it to be compared with other pyridinium salts:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)pyridine | Common nucleophilic catalyst | Moderate antimicrobial properties |

| Triphenylmethyl Chloride | Protecting group in organic synthesis | Minimal direct biological activity |

| N-Methyl-4-pyridinium Salts | Known for catalysis | Varies; some exhibit antimicrobial effects |

Q & A

Q. What is the optimized synthetic route for 4-(dimethylamino)-1-(triphenylmethyl)pyridinium chloride, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution between chlorotriphenylmethane (30.6 g, 0.1 mol) and 4-dimethylaminopyridine in refluxing acetonitrile under anhydrous conditions. The reaction mixture is stirred for 12–16 hours, followed by cooling and vacuum filtration to isolate the crude product. Recrystallization from methanol yields a purity >90%, with residual solvents (e.g., dichloromethane ≤5%) quantified via NMR or GC-MS .

Q. What are the key physicochemical properties influencing its experimental applications?

The compound is a hygroscopic, white crystalline solid (molecular weight: 400.94 g/mol) with solubility in polar solvents (water, methanol, ethanol). Its amphoteric nature enables dual acid/base behavior, critical for pH-sensitive reactions. The trityl (triphenylmethyl) group confers steric bulk, impacting reaction kinetics in protecting-group chemistry .

Q. In what primary research contexts is this compound utilized?

- Protecting-group chemistry : Selective protection of hydroxyl groups via tritylation, leveraging steric hindrance to prevent undesired side reactions .

- Coordination chemistry : As a counterion in crystallographic studies of lanthanide complexes, where its hydrogen-bonding interactions stabilize crystal lattices .

- Enzyme reactivation : Structural analogs (e.g., pyridinium oximes) are used to reactivate organophosphate-inhibited acetylcholinesterase, suggesting potential biochemical applications .

Q. What safety protocols are recommended for handling this compound?

Classified as hazardous (6.3A/6.4A) due to potential respiratory and skin irritation. Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does this compound facilitate enzyme reactivation in organophosphate poisoning studies?

Pyridinium derivatives act as nucleophilic reactivators by displacing phosphorylated residues on acetylcholinesterase. Kinetic assays (e.g., Ellman’s method) measure reactivation efficiency (k₂) and inhibitor binding affinity (Kₐ). Structural optimization of the pyridinium scaffold—such as substituent electronic effects—enhances reactivation potency .

Q. How can researchers resolve contradictions in purity data caused by solvent residues?

Residual dichloromethane (≤5%) may interfere with spectroscopic analyses. Use preparative HPLC (C18 column, methanol/water gradient) for further purification. Validate purity via ¹H-NMR (absence of CH₂Cl₂ peaks at δ 5.3 ppm) and elemental analysis .

Q. What crystallographic features define its coordination behavior in metal complexes?

X-ray diffraction reveals hydrogen-bonding networks between the pyridinium N–H and chloride ions, forming R₂²(4) motifs. In neodymium complexes, the compound stabilizes [Nd₂Cl₄(H₂O)₁₀]²⁺ dications via O–H···Cl interactions, with Nd–Cl bond lengths of 2.78–2.83 Å .

Q. What methodologies assess its thermal and hydrolytic stability?

Thermogravimetric analysis (TGA) under N₂ shows decomposition >200°C. Hydrolytic stability is pH-dependent: under acidic conditions (pH <3), the trityl group undergoes cleavage. Monitor degradation via LC-MS and compare kinetics to analogous trityl-protected compounds .

Q. How does the trityl group’s steric bulk influence reaction selectivity in synthetic chemistry?

The trityl group’s three phenyl rings create a steric shield, reducing nucleophilic attack on protected hydroxyl groups. Competitive experiments with smaller protecting groups (e.g., TMS) demonstrate slower reaction rates (k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for TMS), confirming steric control .

Q. Which advanced analytical techniques validate its structural and functional integrity?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion [M⁺] at m/z 400.94 with isotopic Cl pattern.

- ²⁷Al NMR (for aluminum complexes): Probe coordination geometry via chemical shifts.

- X-ray photoelectron spectroscopy (XPS) : Identify N 1s binding energy (~401 eV) to verify pyridinium charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.